molecular formula C7H7BrN2O B13979354 N-(2-Bromopyridin-4-YL)acetamide

N-(2-Bromopyridin-4-YL)acetamide

Cat. No.: B13979354
M. Wt: 215.05 g/mol
InChI Key: WTUGDRQRWWLQLN-UHFFFAOYSA-N
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Description

N-(2-Bromopyridin-4-YL)acetamide is a heterocyclic acetamide derivative featuring a pyridine ring substituted with a bromine atom at position 2 and an acetamide group (-NHCOCH₃) at position 4. Its molecular formula is C₇H₇BrN₂O (molecular weight: 215.05 g/mol). This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing bromine substituent and the hydrogen-bonding capacity of the acetamide group, which influence reactivity and intermolecular interactions .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

N-(2-bromopyridin-4-yl)acetamide

InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H,9,10,11)

InChI Key

WTUGDRQRWWLQLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)Br

Origin of Product

United States

Preparation Methods

Bromine-Lithium Exchange and Ketone Formation

  • Reagents: Starting bromopyridine compound (e.g., 2,4-dibromopyridine or 5-bromopyridine-2-yl precursor), n-butyllithium (in hexane), N,N-dimethylacetamide (DMAc).
  • Conditions: The bromopyridine is dissolved in toluene and cooled to between -60 °C and -40 °C. N-butyllithium solution is added dropwise to perform bromine-lithium exchange.
  • Reaction: The lithiated intermediate reacts with DMAc to form the corresponding ketone.
  • Temperature: After addition, temperature is raised to -5 to 5 °C.
  • Workup: Hydroxylamine hydrochloride aqueous solution is added at 20 to 30 °C to convert the ketone to an oxime intermediate (Formula II).

Reduction and Acylation to Acetamide

  • Reagents: Iron powder, acetic acid, acetic anhydride, tetrahydrofuran (THF).
  • Procedure: Iron powder is added to acetic acid and reacted under one-pot conditions at 100 to 120 °C to produce ferrous acetate.
  • Subsequent Reaction: The oxime intermediate in THF is added along with acetic anhydride at 55 to 65 °C.
  • Outcome: After reaction and post-treatment (extraction with toluene, drying, decolorizing, filtering, desolventizing, and recrystallization), this compound (Formula III) is obtained in purified form.

Optimization and Reaction Parameters

Step Reagents/Conditions Temperature (°C) Notes
1 Bromopyridine + n-butyllithium in toluene -60 to -40 Bromine-lithium exchange
2 Addition of DMAc -5 to 5 Formation of ketone intermediate
3 Hydroxylamine hydrochloride aqueous solution 20 to 30 Oxime formation
4 Iron powder + acetic acid (ferrous acetate) 100 to 120 One-pot reduction
5 Acetic anhydride + oxime in THF 55 to 65 Acylation to acetamide
Workup Extraction with toluene, drying, recrystallization Room temperature Purification steps

Alternative Synthetic Routes and Catalytic Methods

  • Palladium-Catalyzed Amino Surrogate Approach:
    A serendipitous palladium-catalyzed synthesis was reported for arylglyoxylic amides involving 2,3-dibromopyridine and N,N-dialkylamides in N,N-dimethylacetamide solvent. The reaction proceeds via decarboxylation and amide formation under Pd catalysis at elevated temperatures (150 °C) with ligands such as P(o-tolyl)3. This method can afford α-ketoamides structurally related to pyridine acetamides.

  • Suzuki Coupling for Pyridine Acetamide Derivatives:
    Other pyridine acetamide derivatives have been synthesized via Suzuki cross-coupling reactions involving protected amine intermediates and boronic acids in the presence of metal catalysts under alkaline conditions. This method is versatile for functionalizing the pyridine ring and introducing acetamide groups.

Analytical and Characterization Data

The synthesized this compound and related compounds are characterized by:

  • Melting Point: Typically in the range of 190–220 °C depending on substituents.
  • IR Spectroscopy: Characteristic bands for amide carbonyl (around 1650–1700 cm⁻¹), aromatic C–H stretches, and N–H stretches.
  • NMR Spectroscopy:
    • ^1H NMR shows aromatic protons of the pyridine ring and acetamide NH and CH3 signals.
    • ^13C NMR confirms the carbonyl carbon and aromatic carbons.
  • Mass Spectrometry: Molecular ion peaks consistent with the brominated acetamide structure.
  • Purity: Achieved through recrystallization and chromatographic purification methods.

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Catalysts Conditions Yield & Notes Source
1 Bromine-lithium exchange → Ketone → Oxime → Reduction & Acylation n-Butyllithium, DMAc, hydroxylamine hydrochloride, Fe powder, acetic acid, acetic anhydride -60 to 30 °C (stepwise), reflux 55–120 °C Suitable for lab and industrial scale; cost-effective
2 Pd-catalyzed α-ketoamide synthesis Pd(TFA)2, P(o-tol)3, 2,3-dibromopyridine, N,N-dialkylacetamides 150 °C, 24 h, inert atmosphere Provides α-ketoamides related to acetamides
3 Suzuki coupling on protected pyridine amine Metal catalyst (Pd), boronic acids, bases (e.g., K2CO3) Alkaline conditions, room to reflux temp Versatile functionalization of pyridine acetamides

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromopyridin-4-YL)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound N-oxide or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(2-aminopyridin-4-yl)acetamide, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-Bromopyridin-4-YL)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a building block for molecules that can modulate biological pathways, making it useful in drug discovery and development.

Mechanism of Action

The mechanism of action of N-(2-Bromopyridin-4-YL)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers on Pyridine Rings

N-(4-Bromopyridin-2-YL)acetamide (CAS: 1026796-81-5)
  • Structure : Bromine at position 4, acetamide at position 2 of the pyridine ring.
  • Properties : Similar molecular weight (215.05 g/mol) but distinct physicochemical behavior due to altered substituent positions. Positional isomers often exhibit differences in melting points, solubility, and crystal packing. For example, intramolecular hydrogen bonding in the target compound (acetamide at position 4) may lead to different crystallographic arrangements compared to its isomer .
  • Safety : Both compounds are harmful via inhalation, skin contact, or ingestion, but toxicity profiles may vary with substitution patterns .

Pyridine-Based Acetamides with Bromine on the Acetamide Chain

2-Bromo-N-(pyridin-4-YL)acetamide
  • Structure : Bromine on the acetamide’s α-carbon (BrCH₂CONH-pyridin-4-yl).
  • Reactivity : The bromine here is more susceptible to nucleophilic substitution (e.g., in Suzuki coupling) compared to bromine on the pyridine ring in the target compound. This difference is critical in synthetic applications .
  • Applications : Used as a building block in pharmaceutical intermediates, whereas bromine on the pyridine ring (as in the target compound) may enhance stability or alter binding affinity in drug design .

Phenyl and Heteroaromatic Acetamides

N-(4-(1H-Pyrazol-1-YL)phenyl)acetamide
  • Structure : Acetamide attached to a phenyl ring substituted with a pyrazole group.
  • Comparison: Replacing pyridine with phenyl reduces aromatic nitrogen content, affecting electronic properties.
2-(4-Bromophenyl)-N-(pyrazin-2-YL)acetamide
  • Structure : Bromophenyl group on the acetamide’s methylene and a pyrazine ring as the amide substituent.
  • Crystallography : The dihedral angle between bromophenyl and pyrazine rings is 54.6°, influencing molecular packing. In contrast, the target compound’s planar pyridine ring may facilitate tighter crystal lattice formation .
N-(2-Methoxy-4-Nitrophenyl)acetamide
  • Structure : Methoxy and nitro groups on a phenyl ring.
  • Applications : Used as a pharmaceutical intermediate (e.g., Liping intermediate). The target compound’s pyridine ring may offer better metabolic stability compared to nitro-substituted phenyl derivatives .

Benzothiazole and Triazole Derivatives

N-(6-Trifluoromethylbenzothiazole-2-YL)-2-(3-Methoxyphenyl)acetamide
  • Structure : Benzothiazole core with trifluoromethyl and methoxyphenyl groups.
  • Bioactivity : Benzothiazoles are common in anticancer agents. The target compound’s pyridine ring may provide a different pharmacokinetic profile due to reduced lipophilicity compared to benzothiazole derivatives .
2-{[4-(4-Bromophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-YL]sulfanyl}-N-(3-Methylphenyl)acetamide
  • Structure : Complex triazole-thioacetamide with bromophenyl and pyridinyl groups.
  • Functionality : The triazole ring introduces additional hydrogen-bonding sites, whereas the target compound’s simplicity may favor easier synthesis and purification .

Research Findings and Implications

  • Synthesis: The target compound is likely synthesized via acetylation of 2-bromo-4-aminopyridine, analogous to methods used for N-(4-Bromopyridin-2-YL)acetamide .
  • Crystallography : Pyridine-based acetamides often exhibit intramolecular hydrogen bonds (e.g., S(6) motif in 2-(4-bromophenyl)-N-(pyrazin-2-YL)acetamide), which influence solubility and stability .

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